![molecular formula C24H15N3O4 B3614979 3-(2-quinoxalinyl)phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B3614979.png)
3-(2-quinoxalinyl)phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Übersicht
Beschreibung
3-(2-quinoxalinyl)phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and properties that make it a promising candidate for research and development.
Wirkmechanismus
Further studies are needed to fully understand the mechanism of action of this compound and its effects on different enzymes and proteins.
3. Toxicity studies: Studies are needed to determine the toxicity of this compound and its potential side effects.
4. Clinical trials: Clinical trials are needed to evaluate the efficacy and safety of this compound in humans.
Conclusion:
In conclusion, 3-(2-quinoxalinyl)phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has unique chemical structure and properties that make it a promising candidate for research and development. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development and disease treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-quinoxalinyl)phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments include its unique chemical structure and properties that make it a promising candidate for research and development. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 3-(2-quinoxalinyl)phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. Some of the potential areas of research include:
1. Drug development: This compound can be used as a starting point for the development of new drugs for various diseases.
2.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure and properties of 3-(2-quinoxalinyl)phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate make it a promising candidate for research in various fields. Some of the potential scientific research applications of this compound are:
1. Anti-cancer research: Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
2. Neurological research: This compound has been found to have neuroprotective properties and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antibacterial research: This compound has been found to have antibacterial properties and can be used in the development of new antibiotics.
Eigenschaften
IUPAC Name |
(3-quinoxalin-2-ylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O4/c28-22(14-27-23(29)17-8-1-2-9-18(17)24(27)30)31-16-7-5-6-15(12-16)21-13-25-19-10-3-4-11-20(19)26-21/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEGSEGYYZDNOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.